REACTION_CXSMILES
|
[C:1]1([OH:9])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.[S]Cl.C[S-].[Na+].[OH-].[Na+].C[S:18]SC.Cl>C(COC)OC>[SH:18][C:4]1[C:5]([CH3:7])=[CH:6][C:1]([OH:9])=[CH:2][C:3]=1[CH3:8] |f:2.3,4.5,^1:9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC(=C1)C)C)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
[S]Cl
|
Name
|
aqueous solution
|
Quantity
|
2400 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
227 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
217 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSSC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose immediately to about 50° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated to its
|
Type
|
CUSTOM
|
Details
|
to precipitate a pale yellow oil which
|
Type
|
CUSTOM
|
Details
|
crystallized rapidly to a colorless solid
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
SC1=C(C=C(C=C1C)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |